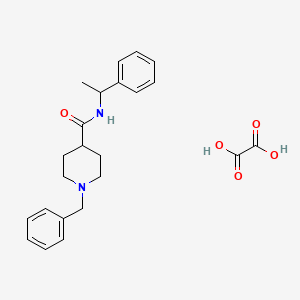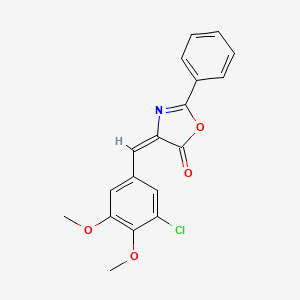![molecular formula C22H31N5O B6098450 (3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone](/img/structure/B6098450.png)
(3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with ethyl and isopropyl groups, and a pyridine ring substituted with a methyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution Reactions: The ethyl and isopropyl groups are introduced to the piperazine ring through nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving 3-methylpyridine and formaldehyde.
Coupling Reactions: The final step involves coupling the substituted piperazine and pyridine rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-4-methylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone: Similar structure but with a methyl group instead of an isopropyl group.
(3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-ethylpyridin-4-yl)methylamino]pyridin-3-yl]methanone: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
The uniqueness of (3-Ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure may result in different binding affinities, selectivities, and activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-ethyl-4-propan-2-ylpiperazin-1-yl)-[6-[(3-methylpyridin-4-yl)methylamino]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-5-20-15-26(10-11-27(20)16(2)3)22(28)19-6-7-21(25-14-19)24-13-18-8-9-23-12-17(18)4/h6-9,12,14,16,20H,5,10-11,13,15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJBKCAEGFXPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)NCC3=C(C=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6098374.png)
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6098379.png)
![1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B6098389.png)

![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine](/img/structure/B6098411.png)
![2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098421.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098433.png)
![2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE](/img/structure/B6098439.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B6098447.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6098456.png)
![5-Bromo-3-[(4-methylsulfanylphenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B6098464.png)
![ETHYL (5E)-5-{[5-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6098478.png)
